(Biotinyl-Gln1)-LHRH

Beschreibung

Eigenschaften

IUPAC Name |

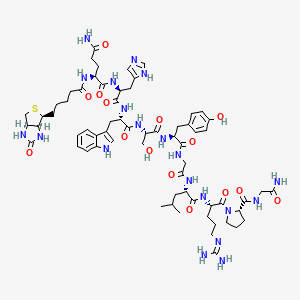

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N20O15S/c1-34(2)23-43(58(94)78-42(11-7-21-71-64(68)69)63(99)85-22-8-12-49(85)62(98)73-29-52(67)89)77-54(91)30-74-56(92)44(24-35-15-17-38(87)18-16-35)79-61(97)47(31-86)82-59(95)45(25-36-27-72-40-10-4-3-9-39(36)40)80-60(96)46(26-37-28-70-33-75-37)81-57(93)41(19-20-51(66)88)76-53(90)14-6-5-13-50-55-48(32-101-50)83-65(100)84-55/h3-4,9-10,15-18,27-28,33-34,41-50,55,72,86-87H,5-8,11-14,19-26,29-32H2,1-2H3,(H2,66,88)(H2,67,89)(H,70,75)(H,73,98)(H,74,92)(H,76,90)(H,77,91)(H,78,94)(H,79,97)(H,80,96)(H,81,93)(H,82,95)(H4,68,69,71)(H2,83,84,100)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAFISRCTGJDLA-PVPGZCQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)N)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)N)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N20O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746650 |

Source

|

| Record name | N~2~-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-glutaminyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218433-98-8 |

Source

|

| Record name | N~2~-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-glutaminyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 218433-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Paradigms for the Synthesis and Characterization of Biotinyl Gln1 Lhrh

Advanced Chemical Synthesis Techniques for LHRH Analogs with Gln1 Modification

The creation of (Biotinyl-Gln1)-LHRH, where a biotin (B1667282) molecule is attached to the glutamine residue at the first position of the LHRH peptide, necessitates precise chemical strategies. The process begins with the synthesis of the LHRH analog itself, often accomplished through solid-phase peptide synthesis (SPPS). nih.govwu.ac.th This technique allows for the sequential addition of amino acids to build the desired peptide chain on a solid support. wu.ac.th

Selection of Biotinylation Reagents and Reaction Optimizations

The introduction of the biotin moiety is a critical step, known as biotinylation. thermofisher.com This process involves the covalent attachment of biotin to the peptide. The choice of biotinylation reagent is paramount and is dictated by the specific functional group on the target amino acid, in this case, the glutamine at position 1 (Gln1) of the LHRH analog. thermofisher.com

Commonly, amine-reactive biotinylation reagents are employed, such as N-hydroxysuccinimide (NHS) esters of biotin (Biotin-NHS). cyanagen.combroadpharm.com These reagents react with primary amines, like the one in the side chain of a lysine (B10760008) residue or the N-terminal amine of the peptide. thermofisher.com For targeting the Gln1 position, a modification strategy would be required, potentially involving the use of a glutamine analog with a suitable reactive group or a post-synthesis modification of the glutamine residue.

Key considerations for optimizing the biotinylation reaction include:

Reaction pH: The reaction is typically carried out in a pH range of 7-9 to ensure the target amine is in its nucleophilic, unprotonated state. cyanagen.com

Concentration of Reagents: The molar ratio of the biotinylation reagent to the peptide is carefully controlled to achieve efficient labeling without causing unwanted side reactions or multiple biotinylations.

Reaction Time and Temperature: These parameters are optimized to drive the reaction to completion while minimizing potential degradation of the peptide.

Spacer Arms: Biotinylation reagents are often designed with spacer arms of varying lengths (e.g., aminocaproic acid, polyethylene (B3416737) glycol (PEG)) to reduce steric hindrance between the biotin molecule and the peptide. sigmaaldrich.com This can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin in subsequent applications. The use of reagents like Fmoc-Glu(biotinyl-PEG)-OH is noted for enhancing the solubility of the final biotinylated peptide.

Table 1: Common Amine-Reactive Biotinylation Reagents

| Reagent Name | Reactive Group | Key Features |

| Biotin-NHS | N-Hydroxysuccinimide ester | Standard reagent for labeling primary amines. cyanagen.com |

| Sulfo-NHS-Biotin | Sulfonated NHS ester | Water-soluble, allowing for biotinylation in aqueous buffers without organic solvents. cyanagen.com |

| -NHS-LC-Biotin | NHS ester with a long chain spacer | Reduces steric hindrance. cyanagen.com |

| Biotin-PEG-NHS | NHS ester with a PEG spacer | Improves water solubility and reduces steric hindrance. broadpharm.com |

After the reaction, a quenching agent, such as excess lysine or Tris buffer, is often added to consume any unreacted biotinylation reagent and stop the reaction.

Strategies for Purification of Biotinylated LHRH from Reaction Mixtures

Following the synthesis and biotinylation reactions, the crude product is a mixture containing the desired this compound, unreacted starting materials, by-products, and excess reagents. Therefore, a robust purification strategy is essential to isolate the target compound with high purity.

Affinity chromatography is a powerful technique for purifying biotinylated molecules. lifetein.com.cnthermofisher.com This method leverages the high and specific affinity of biotin for avidin or streptavidin, which are immobilized on a solid support (e.g., agarose (B213101) beads). lifetein.com.cn The crude mixture is passed through the column, and the biotinylated peptide binds to the immobilized avidin/streptavidin. lifetein.com.cn After washing away unbound impurities, the purified biotinylated peptide can be eluted. lifetein.com.cn In some cases, the strong interaction between biotin and avidin requires harsh elution conditions that can denature the peptide. The use of desthiobiotin, a biotin analog with a weaker affinity for streptavidin, can allow for milder elution.

High-Performance Liquid Chromatography (HPLC) is another widely used and highly effective method for purifying peptides. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. The mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), is carefully optimized to achieve high-resolution separation of the target peptide from impurities. google.com

Analytical Methodologies for Confirming Biotinylation and Peptide Integrity

Mass Spectrometry for Structural Verification of Conjugation

Mass spectrometry (MS) is an indispensable tool for verifying the correct molecular weight of the synthesized peptide and confirming the covalent attachment of the biotin group. nih.govnih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used to determine the mass of the intact peptide with high accuracy. creative-proteomics.com The observed molecular weight should correspond to the theoretical mass of the this compound, which includes the mass of the LHRH analog plus the mass of the biotin moiety minus the mass of a water molecule lost during the amide bond formation.

Tandem mass spectrometry (MS/MS) can provide further structural confirmation by fragmenting the peptide and analyzing the resulting fragment ions. researchgate.netnih.gov This allows for the sequencing of the peptide and can pinpoint the exact location of the biotin modification. nih.gov Specific signature fragment ions characteristic of biotinylated lysine residues have been identified, which can aid in confirming the site of modification. nih.gov

Chromatographic and Electrophoretic Techniques for Homogeneity Assessment

To assess the purity and homogeneity of the final product, chromatographic and electrophoretic methods are employed.

High-Performance Liquid Chromatography (HPLC) , particularly analytical RP-HPLC, is used to determine the purity of the this compound. google.comcreative-proteomics.com A highly pure sample will ideally show a single, sharp peak in the chromatogram. The purity is often expressed as a percentage of the total peak area.

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used to assess the homogeneity of peptide samples. nih.govarxiv.org CE separates molecules based on their charge-to-size ratio in an electric field. arxiv.org This technique is highly sensitive and can resolve species that may not be separated by HPLC. nih.gov Different modes of CE, such as free solution capillary electrophoresis (FSCE), can be applied to analyze the purity of peptide mixtures. nih.govresearchgate.net

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can also be used, especially for larger peptides, to provide a visual assessment of purity. creative-proteomics.comcapes.gov.br The presence of a single band on the gel after staining indicates a high degree of homogeneity. creative-proteomics.com

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | Structural Verification | Confirms molecular weight of the conjugate. nih.gov |

| Tandem MS (MS/MS) | Structural Elucidation | Determines peptide sequence and locates the biotin modification. nih.gov |

| HPLC | Purity Assessment | Quantifies the homogeneity of the sample. creative-proteomics.com |

| Capillary Electrophoresis (CE) | Homogeneity Assessment | Provides high-resolution separation to confirm purity. nih.gov |

| SDS-PAGE | Purity Assessment | Visualizes the homogeneity of the sample. creative-proteomics.com |

By employing this comprehensive suite of synthesis, purification, and analytical methodologies, researchers can confidently produce and validate high-purity this compound for its intended applications in biochemical and molecular research.

Molecular and Receptor Level Interactions of Biotinyl Gln1 Lhrh

Quantitative Analysis of GnRH Receptor Binding Affinity and Kinetics

The affinity and kinetics of (Biotinyl-Gln1)-LHRH binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR) are crucial for understanding its biological function. These parameters are quantitatively assessed using various advanced techniques.

Radioligand Displacement Assays for IC50 Determination

Radioligand displacement assays are a gold standard for determining the binding affinity of a ligand to its receptor. giffordbioscience.com In this method, a radiolabeled ligand and an unlabeled competitor ligand, in this case this compound, compete for the same binding site on the GnRH receptor. The concentration of the unlabeled ligand that displaces 50% of the specifically bound radiolabeled ligand is known as the IC50 value. revvity.com This value is a measure of the competitor's binding affinity.

Studies have shown that while this compound does bind to the GnRH receptor, its affinity is lower than that of the native GnRH. nih.gov The IC50 value for this compound indicates that the addition of the biotin (B1667282) molecule at the Gln1 position impacts its ability to bind to the receptor. This is likely due to the altered chemical structure and potential steric hindrance caused by the biotin moiety. The IC50 value can be used to calculate the inhibition constant (Ki), which reflects the intrinsic binding affinity of the ligand for the receptor. sci-hub.se

Table 1: Comparative IC50 Values for GnRH Receptor Binding This table is illustrative and based on the general finding that biotinylation at Gln1 reduces affinity. Actual values would be derived from specific experimental data.

| Compound | IC50 (nM) |

|---|---|

| GnRH (LHRH) | X |

| This compound | Y (>X) |

Real-Time Kinetic Studies via Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful, label-free techniques used to study biomolecular interactions in real-time. creativebiomart.netwikipedia.orgsartorius.com These methods allow for the determination of both the association rate constant (ka) and the dissociation rate constant (kd) of a ligand-receptor interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). nih.govo2h.com

In an SPR or BLI experiment, the GnRH receptor would be immobilized on a sensor chip surface. iba-lifesciences.com A solution containing this compound is then flowed over the surface, and the binding is monitored by detecting changes in the refractive index (SPR) or the interference pattern of light (BLI) at the sensor surface. creativebiomart.netharvard.edu

These real-time kinetic studies provide a more detailed picture of the binding event than endpoint assays like radioligand displacement. For this compound, SPR and BLI can reveal how the biotinylation affects the speed at which the ligand binds to and dissociates from the GnRH receptor. This information is critical for understanding the duration of the biological signal initiated by the ligand. The use of biotinylated ligands is also advantageous in these systems as they can be easily captured on streptavidin-coated sensor surfaces. researchgate.netcytivalifesciences.com

Table 2: Kinetic Parameters of this compound Binding to GnRH Receptor This table is illustrative. Actual values would be determined experimentally via SPR or BLI.

| Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) |

|---|---|---|---|

| This compound | k_a_value | k_d_value | K_D_value |

Conformational Impact of Biotinylation on LHRH-Receptor Docking

The attachment of a biotin molecule to the N-terminus of LHRH can significantly influence how the peptide folds and interacts with the GnRH receptor.

Steric Considerations at the N-terminus (Gln1) and Receptor Binding Site

The N-terminus of GnRH is known to be crucial for receptor binding and activation. nih.govmdpi.com The addition of a relatively bulky biotin molecule at the Gln1 position introduces significant steric hindrance. Research indicates that while the small biotin molecule itself might be accommodated within the binding pocket of the GnRH receptor, a larger complex, such as biotinylated LHRH bound to streptavidin, cannot. nih.gov This suggests that the N-terminus of the ligand points inwards towards the binding site upon interaction with the receptor. nih.gov The steric bulk of the biotin can interfere with the optimal positioning of the peptide within the receptor's binding pocket, leading to a decrease in binding affinity. nih.gov This is supported by the observation that this compound exhibits antagonist activity, suggesting it binds to the receptor but fails to induce the necessary conformational change for activation. nih.gov

Specificity of this compound Binding to GnRH Receptor Subtypes

In humans, two main subtypes of GnRH have been identified, GnRH-I and GnRH-II, which can interact with the GnRH receptor. cas.cn The human GnRH receptor (GnRHR) is primarily a receptor for GnRH-I. nih.govwikipedia.org While GnRH-II also binds to the GnRHR, it often does so with different affinity and can trigger distinct signaling pathways, a concept known as ligand-induced selective signaling. nih.govmdpi.com

The binding specificity of this compound would be expected to be primarily for the classical GnRH receptor (type I). However, the modification at the Gln1 position could potentially alter its relative affinity for different receptor subtypes or receptor conformations. For example, in some cell types, GnRH antagonists have been shown to elicit biological effects, suggesting that the receptor can adopt different functional states. mdpi.com Further research would be needed to fully characterize the binding profile of this compound across different GnRH receptor subtypes and in various cellular contexts to determine if the biotinylation confers any novel subtype or conformation-selective binding properties.

Cellular and Subcellular Dynamics Governed by Biotinyl Gln1 Lhrh

Investigation of Intracellular Signal Transduction Cascades

The binding of a ligand to a GPCR like the GnRH receptor initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins and the subsequent modulation of second messenger systems. sigmaaldrich.combathasu.com The specific nature of the ligand, whether an agonist or an antagonist, dictates the cellular response.

The GnRH receptor is a member of the rhodopsin-like GPCR family and primarily couples to G-proteins of the Gq/11 family to exert its effects. frontiersin.org Upon binding an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the associated G-protein, leading to its activation and the dissociation of the Gα-GTP and Gβγ subunits, which then interact with downstream effectors. sigmaaldrich.combathasu.com

Research into biotinylated GnRH derivatives has revealed that the position of the biotin (B1667282) molecule is critical for the ligand's function. In functional analyses, (Biotinyl-Gln1)-LHRH was found to exhibit GnRH antagonist activity. nih.gov This indicates that while this compound can bind to the GnRH receptor, it fails to induce the necessary conformational change to activate the coupled G-protein. This contrasts with the native GnRH and another derivative, biotin-[D-Lys6]GnRH, which act as agonists and stimulate receptor activity. nih.gov The antagonistic nature of this compound is further highlighted by the finding that its ability to bind to the receptor is completely abolished when it is complexed with streptavidin, suggesting the N-terminus of the ligand, where the biotin is attached, enters the receptor's binding pore, and the large size of streptavidin creates steric hindrance that prevents this interaction. nih.gov

| Compound | Receptor Binding Affinity | Activity | G-Protein Activation |

| GnRH (native) | High | Agonist | Stimulates Gq/11 activation |

| This compound | Lower than GnRH nih.gov | Antagonist nih.gov | Blocks agonist-induced activation |

| (Biotin-D-Lys6)-LHRH | Lower than GnRH nih.gov | Agonist nih.gov | Stimulates Gq/11 activation |

| Comparative activity of LHRH and its biotinylated analogs based on functional studies. The antagonistic nature of this compound prevents the activation of the Gq/11 signaling pathway. |

A primary consequence of Gq/11 protein activation by the GnRH receptor is the stimulation of phospholipase C (PLC). frontiersin.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.org IP3 is crucial for mobilizing intracellular calcium, while DAG activates protein kinase C (PKC), both of which are key to mediating the effects of GnRH on gonadotropin synthesis and secretion. nih.govwikipedia.org

Consistent with its role as an antagonist, this compound does not stimulate the production of total inositol phosphates. nih.gov While agonists like native GnRH and biotin-[D-Lys6]GnRH lead to a marked increase in inositol phosphate (B84403) levels, this compound fails to elicit this response, effectively blocking the signaling cascade at a very early stage. nih.gov This lack of second messenger production is a hallmark of its antagonistic function at the GnRH receptor.

| Ligand | Effect on Inositol Phosphate (IP) Production | Second Messenger System Modulation |

| GnRH (agonist) | Stimulates total IP production nih.gov | Activates the phosphoinositol pathway wikipedia.org |

| This compound (antagonist) | Exhibits antagonist activity, does not stimulate IP production nih.gov | Inhibits agonist-mediated activation of the phosphoinositol pathway |

| (Biotin-D-Lys6)-LHRH (agonist) | Stimulates total IP production nih.gov | Activates the phosphoinositol pathway |

| Modulation of the inositol phosphate second messenger system by different LHRH analogs. This compound acts as an inhibitor of this pathway. |

Analysis of G-Protein Coupling and Activation

Receptor Internalization and Intracellular Trafficking Pathways

The interaction between a ligand and a GPCR often leads to receptor internalization, a process where the receptor is removed from the cell surface via endocytosis. sigmaaldrich.com This mechanism is crucial for regulating signal duration and receptor responsiveness.

Biotinylated ligands are powerful tools for visualizing receptor dynamics. nih.govresearchgate.net Studies using a biotinylated GnRH agonist, [D-Lys6]GnRH, have detailed the process of receptor internalization. nih.gov Upon binding, the ligand-receptor complexes are initially observed as diffuse staining on the cell surface, which then coalesces into patches in a process known as capping within minutes. nih.gov Subsequently, the complexes are internalized, appearing in vesicles or granules. nih.gov This agonist-induced internalization is a well-established fate for the GnRH receptor.

For this compound, its antagonistic properties influence its interaction with the receptor. While it binds to the receptor, the subsequent steps that lead to robust internalization may differ from those of an agonist. The ability of the biotin-[D-Lys6]GnRH-streptavidin complex to cause receptor internalization, despite having a lower binding affinity, suggests that the conformational changes induced by an agonist are a key trigger for this process. nih.gov As an antagonist, this compound may not efficiently promote internalization, or the kinetics and pathway of uptake may be altered.

Following endocytosis, internalized GPCRs are typically trafficked to early endosomes. From this sorting station, receptors can be recycled back to the plasma membrane to restore sensitivity, or they can be targeted for degradation by being trafficked through late endosomes to lysosomes. nih.gov The specific fate depends on the receptor, the ligand, and the cellular context.

In studies of agonist-driven GnRH receptor trafficking, the appearance of the biotinylated ligand in intracellular vesicles and granules corresponds to localization within the endosomal pathway. nih.gov The ultimate fate could be recycling or degradation in lysosomes. Some trafficking pathways also involve the Golgi apparatus. nih.gov Given that this compound is an antagonist, it is less likely to promote the strong, rapid internalization and subsequent degradative pathway often seen with sustained agonist stimulation. If any internalization occurs, it may favor a slower, recycling pathway.

| Cellular Compartment | Role in GnRH Receptor Trafficking | Involvement with this compound |

| Plasma Membrane | Site of initial ligand-receptor binding bathasu.com | Binds to the GnRH receptor nih.gov |

| Endosomes | Sorting hub for internalized receptors (recycling vs. degradation) nih.gov | Internalization is likely reduced or altered compared to agonists nih.govnih.gov |

| Lysosomes | Site of receptor degradation, leading to downregulation nih.gov | Less likely to be targeted for degradation due to antagonistic nature |

| Golgi Apparatus | Involved in protein synthesis and trafficking nih.gov | Potential site in the broader intracellular trafficking network |

| Expected subcellular localization and trafficking pathways for the GnRH receptor upon interaction with this compound, contrasted with typical agonist-induced pathways. |

Visualization of Cellular Uptake and Receptor-Ligand Complex Fate

Effects on GnRH Receptor Expression and Regulation in Model Systems

The expression level of the GnRH receptor on the cell surface is tightly regulated and is a critical determinant of the cell's responsiveness to GnRH. oup.com This regulation occurs at the transcriptional level and through post-translational mechanisms, including receptor desensitization and down-regulation. sigmaaldrich.comnih.gov

Chronic stimulation with GnRH agonists is known to cause receptor desensitization and down-regulation, a process that paradoxically leads to gonadal hypoactivity. oup.com In contrast, GnRH administered in a pulsatile manner can increase the expression of its own receptor. nih.gov This transcriptional regulation is mediated by specific transcription factors, including FOS and JUN, which form the AP-1 complex that binds to the GnRH receptor gene promoter. nih.gov

As an antagonist, this compound is expected to have opposing effects to that of an agonist on receptor expression. By binding to the receptor without activating it, it would block the signaling pathways that lead to agonist-induced regulation. nih.gov Therefore, in model systems like pituitary-derived cells or various cancer cell lines that express GnRH receptors, this compound would likely prevent agonist-induced down-regulation. mdpi.com It would occupy the receptor, preventing agonists from binding and initiating the internalization and degradation processes that reduce receptor numbers. This blockade of agonist action is a key therapeutic principle for GnRH antagonists.

Mechanisms of Receptor Downregulation and Desensitization

The interaction of LHRH analogs with their receptors on pituitary gonadotropes is a critical determinant of reproductive function. Continuous exposure to LHRH or its agonists leads to a state of desensitization and downregulation of the receptors, a phenomenon exploited in various clinical applications. frontiersin.orgwikipedia.org This process involves several key molecular events, including receptor phosphorylation, internalization, and subsequent changes in gene expression.

Research using biotinylated GnRH derivatives has provided significant insights into the functional consequences of ligand binding. A pivotal study directly investigating this compound revealed that it functions as a GnRH antagonist. nih.gov Unlike GnRH and agonist analogs like biotin-[D-Lys6]GnRH which stimulate inositol phosphate production, this compound does not trigger this signaling pathway. nih.gov Furthermore, while the agonist biotin-[D-Lys6]GnRH was shown to cause receptor internalization, the binding of this compound to the receptor was abolished when complexed with streptavidin, suggesting that the N-terminus of the ligand is crucial for receptor binding and that large molecules attached at this position can block interaction. nih.gov

LHRH antagonists, such as Cetrorelix, induce receptor downregulation not merely by occupying the binding sites but by actively promoting a decrease in the number of available receptors. nih.gov Studies have shown that administration of LHRH antagonists leads to a significant reduction in pituitary LHRH receptor concentrations and their corresponding mRNA levels. wikipedia.orgnih.govjneurosci.org This downregulation is a key mechanism for the immediate suppression of gonadotropin secretion, as it prevents the initial stimulatory "flare-up" effect seen with agonists. mdpi.com The process of receptor desensitization for G protein-coupled receptors, like the LHRH receptor, can be homologous (affecting only the activated receptor) or heterologous (affecting other receptors as well). oup.com It often involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins, which uncouple the receptor from its G protein and can target it for internalization. nih.gov

The table below summarizes the key molecular events involved in LHRH receptor downregulation and desensitization by agonist and antagonist analogs.

| Molecular Event | LHRH Agonist (e.g., biotin-[D-Lys6]GnRH) | LHRH Antagonist (e.g., this compound, Cetrorelix) | References |

| Receptor Binding | Binds to and activates the LHRH receptor. | Competitively binds to the LHRH receptor without activation. | nih.govmdpi.com |

| Signal Transduction | Stimulates downstream signaling (e.g., inositol phosphate production). | Blocks agonist-induced signal transduction. | nih.gov |

| Receptor Internalization | Induces receptor internalization. | Does not typically induce internalization; may even prevent it. | nih.gov |

| Receptor Number | Causes initial upregulation followed by profound downregulation with continuous exposure. | Causes a direct and sustained downregulation of receptor numbers. | frontiersin.orgnih.gov |

| mRNA Expression | Can transiently increase but ultimately decreases LHRH receptor mRNA with chronic stimulation. | Suppresses LHRH receptor mRNA expression. | frontiersin.orgwikipedia.orgjneurosci.org |

| Clinical Effect | Initial stimulation ("flare") followed by suppression of gonadotropins. | Immediate and sustained suppression of gonadotropins. | wikipedia.orgmdpi.com |

Influence of Extraneous Hormonal and Growth Factor Contexts on Receptor Responsiveness

The responsiveness of pituitary gonadotropes to LHRH and its analogs is not static but is dynamically modulated by a variety of other signaling molecules, including steroid hormones and growth factors. This crosstalk adds another layer of complexity to the regulation of the reproductive axis.

Hormonal Influence:

Gonadal steroid hormones, particularly estradiol (B170435) and progesterone (B1679170), are major regulators of LHRH receptor expression and function. Estradiol has been shown to increase the number of LHRH receptors and enhance the responsiveness of gonadotropes to GnRH. researchgate.net In ovine pituitary cultures, 17 beta-estradiol increased the binding of a GnRH agonist and also led to a significant increase in GnRH receptor mRNA activity. researchgate.net Conversely, progesterone can attenuate these stimulatory effects of estradiol. researchgate.net Inhibin, a gonadal peptide hormone, also increases LHRH receptor numbers and mRNA levels, often with an additive effect when combined with estradiol. researchgate.net

The table below details the influence of various hormones on LHRH receptor responsiveness.

| Hormone | Effect on LHRH Receptor | Mechanism | References |

| Estradiol | Increases receptor number and responsiveness. | Increases GnRH receptor mRNA activity. | researchgate.net |

| Progesterone | Attenuates the stimulatory effects of estradiol. | Reduces GnRH receptor mRNA activity. | researchgate.net |

| Inhibin | Increases receptor number and responsiveness. | Increases GnRH receptor mRNA activity, potentially through different mechanisms than estradiol. | researchgate.net |

| Testosterone (B1683101) | Modulates LHRH expression. | In some immune cells, testosterone treatment increases LHRH concentrations. | oup.com |

Growth Factor Context:

There is growing evidence of significant crosstalk between LHRH receptor signaling and the pathways activated by growth factors, such as Epidermal Growth Factor (EGF) and Insulin-like Growth Factor (IGF). spandidos-publications.com This interaction is particularly relevant in the context of hormone-dependent cancers where both LHRH and growth factor signaling pathways are often dysregulated. uq.edu.au

In some cancer cell lines, activation of the LHRH receptor can lead to the transactivation of the EGF receptor (EGFR). Conversely, treatment with GnRH analogs has been shown to cause a downregulation of the EGF receptor in certain prostate cancer cells. Furthermore, GnRH receptor activation can inhibit the mitogenic actions of IGF. The signaling pathways involved in this crosstalk can be complex, sometimes involving G-proteins that are different from the classical Gq/11 pathway used in pituitary gonadotropes. spandidos-publications.com For instance, in some cancer cells, the LHRH receptor couples to Gi protein.

This interplay with growth factor signaling highlights that the cellular response to an LHRH analog like this compound can be highly context-dependent, varying based on the specific growth factor environment of the cell.

Advanced Research Applications and Methodological Utility of Biotinyl Gln1 Lhrh

Affinity-Based Isolation and Characterization of GnRH Receptors and Associated Proteins

The strong and specific binding of the biotin (B1667282) moiety in (Biotinyl-Gln1)-LHRH to avidin (B1170675) or streptavidin complexes forms the basis for its use in affinity-based purification of the GnRH receptor. This technique allows researchers to isolate the receptor from complex biological mixtures, such as cell lysates, for further characterization.

Studies have shown that while this compound can bind to the GnRH receptor, its ability to do so is hindered when complexed with streptavidin. nih.gov This suggests that the N-terminus of the LHRH peptide, where the biotin is attached in this analog, is crucial for receptor binding and likely points inward toward the receptor's binding pocket. nih.gov This steric hindrance effect, when compared to other biotinylated LHRH analogs like biotin-[D-Lys6]GnRH where the biotin is at position 6, provides valuable insights into the ligand-receptor binding orientation. nih.gov The inability of the this compound-streptavidin complex to effectively bind highlights the importance of the N-terminal region in the initial interaction with the receptor. nih.gov

Interestingly, this compound itself has been observed to act as a GnRH antagonist, in contrast to other analogs that retain agonist activity. nih.gov This antagonistic property, coupled with its binding capability, makes it a unique tool for studying the structural requirements for receptor activation versus simple binding. The differential functionalities between various biotinylated GnRH derivatives allow for a more nuanced understanding of the molecular mechanisms governing GnRH receptor interaction and signaling. nih.gov

High-Resolution Localization and Imaging in Biological Samples

The biotin tag on this compound serves as a versatile handle for various detection and imaging techniques, enabling the precise localization of GnRH receptors in different biological contexts.

Affinity Cytochemistry and Immunocytochemical Probing of Receptor Distribution

Affinity cytochemistry utilizes biotinylated ligands like this compound to visualize receptor distribution at the cellular and subcellular levels. cytochemistry.net By incubating cells with the biotinylated ligand, researchers can subsequently use avidin or streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., peroxidase) or a fluorophore, to pinpoint the location of the bound ligand-receptor complexes. cytochemistry.netnih.gov

This method has been successfully employed to demonstrate the binding of biotinylated GnRH analogs to pituitary gonadotropes. nih.gov Through dual-labeling protocols, where the biotinylated ligand is detected alongside immunocytochemical staining for specific gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), it has been confirmed that the cells binding the GnRH analog are indeed gonadotropes. nih.gov These studies have shown that a significant majority of gonadotropes exhibit staining for the biotinylated GnRH, providing direct evidence of receptor presence on these specific cell types. nih.gov The use of contrasting colored substrates for the different labels allows for clear co-localization within the same cell. nih.gov

Flow Cytometric Analysis for Cell Surface Receptor Quantification

Flow cytometry offers a powerful method for the quantitative analysis of cell surface receptors. thermofisher.comnih.gov Cells can be incubated with this compound, followed by staining with a fluorescently labeled streptavidin. The fluorescence intensity of individual cells is then measured as they pass through the flow cytometer, providing a quantitative measure of the number of receptors on the cell surface. thermofisher.com

This technique allows for the analysis of large cell populations, enabling researchers to identify and quantify distinct cell populations based on their receptor expression levels. monash.edu For instance, in a mixed cell population, cells expressing GnRH receptors can be distinguished and quantified. The method can be further enhanced by using multiple fluorescent markers to simultaneously analyze receptor expression along with other cellular markers. nih.govmonash.edu Isotype controls and unstained cells are used as negative controls to ensure the specificity of the staining. thermofisher.com

Table 1: Comparison of Methodologies for Receptor Analysis

| Methodology | Primary Application | Type of Data | Key Reagents |

|---|---|---|---|

| Affinity Cytochemistry | Localization of receptors in tissues and cells. cytochemistry.net | Qualitative/Semi-quantitative (spatial distribution) | Biotinylated ligand, Avidin/Streptavidin-enzyme/fluorophore conjugate. cytochemistry.netnih.gov |

| Flow Cytometry | Quantification of receptors on cell surfaces. thermofisher.com | Quantitative (fluorescence intensity per cell) | Biotinylated ligand, Fluorescently-labeled streptavidin. thermofisher.com |

Development and Application of Fluorescent Probes for Receptor Imaging

The biotin tag in this compound facilitates the development of sophisticated fluorescent probes for dynamic receptor imaging in living cells. By linking this compound to a fluorescent molecule via a streptavidin bridge, researchers can create targeted probes to visualize receptor trafficking, internalization, and clustering in real-time. rsc.orgthno.org

These probes can be designed to be "activatable," meaning they are optically silent until they bind to their target or are acted upon by a specific enzyme, which enhances the signal-to-noise ratio. summitpharma.co.jp The development of such probes has been instrumental in studying the spatiotemporal dynamics of GnRH receptors and how these dynamics are influenced by ligand binding. The use of near-infrared (NIR) fluorescent probes is particularly advantageous for in vivo imaging due to reduced tissue autofluorescence in this spectral range. mdpi.com

Development of Advanced Biosensing Platforms

The specific interaction between this compound and the GnRH receptor is being harnessed to develop novel biosensing technologies for studying ligand-receptor interactions with high sensitivity and in real-time.

Quantitative Ligand-Receptor Interaction Studies using Biosensors

Biosensors, particularly those based on electrochemical or optical principles, provide a platform for the quantitative analysis of binding kinetics and affinity between a ligand and its receptor. mdpi.commdpi.com In one approach, GnRH receptors can be immobilized on a sensor surface, and the binding of this compound can be detected and quantified. Conversely, the biotinylated ligand can be immobilized, and its interaction with the receptor can be monitored.

The avidin-biotin system is often used to immobilize the biotinylated ligand onto the sensor surface. mdpi.com Techniques like surface plasmon resonance (SPR) or electrochemical impedance spectroscopy (EIS) can then be used to measure the change in mass or electrical properties at the sensor surface upon receptor binding, providing real-time data on the association and dissociation rates of the interaction. mdpi.com These studies are crucial for understanding the fundamental principles of how this compound and other ligands interact with the GnRH receptor and for the screening of potential therapeutic agents that target this receptor. plos.org

Applications in High-Throughput Screening Methodologies

This compound serves as a valuable tool in various high-throughput screening (HTS) methodologies designed to identify and characterize molecular interactions. nih.govmdpi.com HTS platforms are engineered to rapidly test thousands of compounds, making them a cornerstone of modern drug discovery and biological research. selvita.comupmbiomedicals.com The utility of this compound in these systems stems from the highly specific and robust interaction between its biotin moiety and streptavidin. thermofisher.com This principle is fundamental to numerous assay formats that aim to detect binding events, screen for inhibitors, or study protein-protein interactions. thermofisher.comchemicalbook.com

One of the primary applications for biotinylated peptides like this compound is in affinity-based screening assays. In these setups, the biotin tag allows for the immobilization of the LHRH analog onto a solid phase, such as a microplate well or a bead, that is coated with streptavidin. This immobilized peptide can then be used as a target to screen libraries of compounds for potential binding partners or inhibitors of the LHRH-receptor interaction.

A prominent HTS technology where this compound can be applied is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) platform. revvity.comnih.gov AlphaScreen assays are bead-based and rely on the proximity of 'Donor' and 'Acceptor' beads. revvity.com In a typical competitive binding assay, Streptavidin-coated Donor beads bind to the this compound. revvity.com If this complex interacts with a target protein, such as the LHRH receptor conjugated to an Acceptor bead, the beads are brought into close proximity, generating a detectable signal. nih.gov When a library compound competes with this compound for binding to the receptor, it disrupts the bead complex, leading to a decrease in the signal. nih.gov

However, the use of biotinylated probes in HTS is not without potential complications. Compounds in screening libraries that mimic the structure of biotin can act as competitors for the streptavidin-binding site, leading to false-positive results. revvity.comrochester.edu Therefore, counterscreens are often necessary to identify and eliminate such artifacts. selvita.com

The table below summarizes key HTS technologies where a biotinylated probe like this compound could be utilized.

| HTS Technology | Principle of Operation | Role of this compound |

| AlphaScreen® | A bead-based assay where the proximity of Donor and Acceptor beads, brought together by a molecular interaction, generates a luminescent signal. revvity.com | The biotin tag facilitates binding to Streptavidin-coated Donor beads, allowing the peptide to be used as a probe in competitive binding assays for its target receptor. revvity.com |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate, providing real-time kinetic data. | The biotin tag allows for stable immobilization onto a streptavidin-coated sensor chip to study its interaction with potential binding partners. nih.gov |

| ELISA (Enzyme-Linked Immunosorbent Assay) | An immobilized antigen or antibody is detected by a corresponding antibody or antigen that is linked to an enzyme, which produces a measurable color change upon addition of a substrate. | Can be immobilized on a streptavidin-coated plate via its biotin tag to screen for antibodies or other proteins that bind to the LHRH peptide. thermofisher.com |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule. Binding to a larger molecule slows its rotation, increasing the polarization. | A fluorescently labeled version could be used, or it could be used as an unlabeled competitor to displace a fluorescently labeled ligand from a receptor, causing a decrease in polarization. nih.gov |

Studies on Non-Receptor-Mediated Interactions and Protein Binding

Beyond its well-characterized interaction with the LHRH receptor, this compound has been utilized in studies investigating non-receptor-mediated interactions, particularly with abundant plasma proteins. nih.gov Luteinizing hormone-releasing hormone (LHRH) is known to be transported through the bloodstream bound to serum proteins. nih.gov Understanding these non-specific binding events is crucial as they can influence the bioavailability and pharmacokinetics of peptide-based therapeutics.

A key study investigated the interaction between this compound, also referred to as [bio]GnRH in the research, and Bovine Serum Albumin (BSA), a common model protein for serum albumin. nih.gov The study employed Surface Plasmon Resonance (SPR) to measure the binding affinity. In the SPR experiments, the peptide was immobilized on the sensor chip surface via its N-terminal biotin tag. nih.gov

Interestingly, under the experimental conditions used, no detectable binding of BSA to the immobilized this compound was observed. nih.gov This lack of measurable binding was attributed to the specific location of the biotin tag on the N-terminal glutamine residue. nih.gov It was hypothesized that the immobilization of the peptide at its N-terminus might have sterically hindered the interaction with BSA or oriented the peptide in a conformation unfavorable for binding. nih.gov

This finding is significant when compared to other biotinylated peptides where the biotin is placed in a different position. For instance, in the same study, biotinylated α-factor analogs, where the biotin was attached to a lysine (B10760008) residue in the middle of the peptide sequence, showed measurable binding to BSA. nih.gov Despite the inability to determine a binding affinity (KD) for this compound via SPR, the study successfully demonstrated that the peptide could be covalently cross-linked to BSA. nih.gov This suggests that an interaction does occur and that this compound may share a common binding site on BSA with other peptides like α-factor. nih.gov

These results underscore the critical importance of the biotin label's placement in peptide-protein binding studies. While the N-terminal biotinylation of LHRH is convenient for many applications, it can mask or prevent certain non-receptor-mediated interactions, a factor that must be considered when designing experiments to probe such binding events. nih.gov The study highlights that non-receptor-mediated uptake and interaction of proteins can occur even without specific, high-affinity binding to cell surface receptors. nih.gov

The following table summarizes the binding affinity findings from the aforementioned study. nih.gov

| Biotinylated Peptide | Biotin Location | Interacting Protein | Binding Affinity (KD) |

| This compound ([bio]GnRH) | N-terminal Gln¹ | Bovine Serum Albumin (BSA) | Not Detectable |

| [bio]α-factor | Internal Lys⁷ | Bovine Serum Albumin (BSA) | 222 ± 17 µM |

| [bioBpa]α-factor | Internal Lys⁷ | Bovine Serum Albumin (BSA) | 673 ± 36 µM |

Comparative Structure Activity Relationship Sar Analysis of Biotinylated Lhrh Analogs

Functional and Binding Profile Comparison of (Biotinyl-Gln1)-LHRH with Unmodified LHRH

The introduction of a biotin (B1667282) molecule at the N-terminal glutamine (Gln1) position of LHRH results in a notable alteration of its interaction with the LHRH receptor (also known as the GnRH receptor). While both unmodified LHRH and this compound can interact with the receptor, their binding and functional profiles differ significantly.

Studies have demonstrated that unmodified LHRH binds to its receptor with high affinity. nih.gov The biotinylation at the Gln1 position to create this compound leads to a derivative that binds to the receptor, but with a lower affinity compared to the native peptide. nih.gov This suggests that the addition of the bulky biotin group at the N-terminus introduces steric hindrance or alters the conformation of the peptide in a way that is less optimal for high-affinity receptor engagement.

Functionally, unmodified LHRH acts as an agonist, stimulating the production of total inositol (B14025) phosphates upon binding to its receptor. nih.gov In stark contrast, this compound exhibits GnRH antagonist activity. nih.gov This functional switch from agonist to antagonist is a direct consequence of the N-terminal modification, indicating that while the analog can still occupy the receptor's binding pocket, it fails to induce the conformational change necessary for receptor activation and downstream signaling. Instead, it competitively blocks the native hormone from binding and eliciting a biological response.

Table 1: Functional and Binding Comparison

| Compound | Receptor Binding Affinity | Functional Activity |

|---|---|---|

| Unmodified LHRH | High | Agonist |

| This compound | Lower than LHRH | Antagonist |

Divergent Properties of Biotinylation at Gln1 versus Other Amino Acid Positions (e.g., D-Lys6)

The position of the biotin moiety on the LHRH peptide is a critical determinant of the resulting analog's properties. Comparing biotinylation at the N-terminal Gln1 with modification at the D-Lys6 position highlights the distinct roles different regions of the peptide play in receptor interaction.

Differential Impact on Receptor Binding Affinities

Both N-terminal and mid-peptide biotinylation reduce binding affinity relative to unmodified LHRH, but the extent and implications of this reduction differ. nih.gov An analog biotinylated at the D-Lys6 position, [Biotin-D-Lys6]GnRH, binds to the LHRH receptor with an affinity that is lower than that of native LHRH. nih.gov Similarly, this compound shows reduced affinity. nih.gov

A key differentiator emerges when a larger molecule, streptavidin, is introduced. The ability of this compound to bind to the receptor is completely abolished in the presence of excess streptavidin, which binds to the biotin tag. nih.gov This indicates that the biotin at position 1, when complexed with the much larger streptavidin, creates a steric clash that prevents any meaningful interaction with the receptor binding site. nih.gov Conversely, the [Biotin-D-Lys6]GnRH-streptavidin complex is still able to bind to the receptor, albeit with a lower affinity than the analog alone. nih.gov This suggests that the residue at position 6 is oriented away from the core binding pocket, making it more tolerant to the attachment of a large molecular complex. nih.gov

Table 2: Comparative Receptor Binding of Biotinylated LHRH Analogs

| Compound | Binding to LHRH Receptor | Binding when Complexed with Streptavidin |

|---|---|---|

| This compound | Yes (lower affinity than LHRH) | No (binding is abolished) |

| [Biotin-D-Lys6]GnRH | Yes (lower affinity than LHRH) | Yes (affinity is further reduced) |

Contrasting Agonist versus Antagonist Functional Activities

The most dramatic divergence between biotinylation at Gln1 and D-Lys6 is the resulting functional activity. As established, modification at the N-terminus in this compound converts the peptide into a functional antagonist. nih.gov

In contrast, the analog biotinylated at the D-Lys6 position, [Biotin-D-Lys6]GnRH, retains its function as a receptor agonist. nih.gov It continues to stimulate total inositol phosphate (B84403) production, similar to the native LHRH. nih.gov This demonstrates that the mid-peptide region around position 6 is less critical for initiating the signal transduction cascade. Modifications at this site are permissible without disrupting the agonist properties of the molecule, a principle that has been widely used in the development of superactive LHRH agonists where Gly6 is replaced with a D-amino acid to increase stability and potency. mdpi.comresearchgate.net The switch to an antagonist with N-terminal modification versus the retention of agonist activity with D-Lys6 modification underscores the critical role of the N-terminal region in receptor activation. nih.govoup.com

Elucidation of Key Pharmacophore Regions Influenced by N-Terminal Modification

The pharmacophore of LHRH consists of specific amino acid residues and structural features essential for receptor binding and activation. The N-terminal region, specifically pGlu1-His2-Trp3, is known to be a crucial part of this pharmacophore, primarily involved in receptor activation. oup.comahajournals.org

The modification of Gln1 (which replaces the native pGlu1 in this analog) with a biotin molecule directly impacts this critical activation region. The antagonistic activity of this compound demonstrates that the N-terminus is indispensable for triggering the receptor's signaling mechanism. nih.gov While the analog can still bind, the bulky biotin group likely prevents the peptide's N-terminal residues from adopting the precise conformation or making the specific contacts within the receptor that are required for activation. nih.gov

Furthermore, the observation that the streptavidin-complexed this compound cannot bind at all, while the [Biotin-D-Lys6]GnRH complex can, provides strong evidence for the binding orientation of the LHRH ligand. nih.gov It suggests a model where the N- and C-termini of the LHRH peptide are pointed inwards, deep within the receptor's binding pocket. nih.gov In this orientation, any large modification at the N-terminus, like the biotin-streptavidin complex, would physically prevent the ligand from entering the binding site. nih.gov Conversely, the residue at position 6 points outward, away from the binding pocket, allowing it to accommodate large attachments without completely disrupting the peptide's ability to dock with the receptor. nih.gov Therefore, N-terminal modification directly perturbs a key pharmacophoric region essential for both high-affinity binding and, most critically, for the agonistic function of the hormone.

Emerging Research Directions and Theoretical Implications for Biotinyl Gln1 Lhrh

Innovations in Biotinylation Chemistry for Enhanced Probe Design

The covalent attachment of biotin (B1667282), a process known as biotinylation, is a cornerstone technique in molecular biology for labeling and purifying proteins and other biomolecules. creative-proteomics.comexcedr.com The high-affinity interaction between biotin and streptavidin is exploited for various applications, including immunoassays, affinity chromatography, and drug delivery. excedr.comacs.orgresearchgate.net Innovations in biotinylation chemistry are continually sought to improve the design of probes like (Biotinyl-Gln1)-LHRH, aiming for enhanced stability, specificity, and detection sensitivity.

One area of innovation involves the development of novel biotinylation reagents and linkers. For instance, the use of hydrophilic spacers can reduce steric hindrance between the biotin tag and the ligand, which is crucial for maintaining the biological activity of the peptide. jst.go.jp Furthermore, cleavable linkers have been introduced, allowing for the recovery of the biotinylated protein from the streptavidin matrix under mild conditions, which is particularly useful for downstream analysis such as mass spectrometry. jst.go.jp

Another significant advancement is the development of site-specific biotinylation techniques. creative-proteomics.com Traditional chemical biotinylation methods often result in random labeling of multiple sites on a protein, which can potentially inactivate the protein or interfere with its interactions. mdpi.com Enzymatic biotinylation, using enzymes like biotin ligase (BirA), allows for the attachment of biotin to a specific recognition sequence engineered into the protein of interest. creative-proteomics.com This approach ensures a homogenous population of labeled molecules with a defined orientation, which is critical for quantitative studies and for applications requiring precise control over the probe's properties.

Proximity labeling techniques, such as BioID and TurboID, represent a major application of biotinylation in proteomics. creative-proteomics.comnih.gov These methods utilize a biotin ligase fused to a protein of interest to biotinylate nearby proteins within a living cell. This allows for the identification of protein-protein interaction networks and the characterization of the microenvironment of specific organelles. creative-proteomics.comnih.gov The development of more efficient biotin ligases, like TurboID, has significantly improved the temporal resolution of these experiments. nih.gov

| Innovation | Description | Advantage for Probe Design | Reference |

|---|---|---|---|

| Hydrophilic Spacers | Inclusion of flexible, water-soluble linkers between biotin and the target molecule. | Reduces steric hindrance, preserving the biological activity of the probe. | jst.go.jp |

| Cleavable Linkers | Linkers that can be broken under specific chemical or enzymatic conditions. | Facilitates the gentle elution of tagged molecules from streptavidin, enabling further analysis. | jst.go.jp |

| Site-Specific Biotinylation | Enzymatic (e.g., BirA) or chemical methods to attach biotin to a precise location on a molecule. | Creates a homogenous population of probes with defined orientation and preserved activity. | creative-proteomics.comcreative-proteomics.com |

| Proximity Labeling (e.g., BioID, TurboID) | Use of a biotin ligase fused to a protein of interest to label interacting and nearby proteins in vivo. | Enables the mapping of protein interaction networks and subcellular proteomes. | creative-proteomics.comnih.gov |

Exploration of Novel GnRH Receptor-Mediated Signaling Pathways in Research Models

The Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the neurohormonal control of reproduction. oup.comnih.gov Upon binding of GnRH, the GnRHR activates a complex network of intracellular signaling pathways that ultimately lead to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). oup.comresearchgate.net The use of biotinylated GnRH analogs like this compound has been instrumental in elucidating these pathways in various research models.

Historically, research on GnRHR signaling has focused on the Gq/11-mediated activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). researchgate.netfrontiersin.org This cascade is a primary driver of gonadotropin secretion. researchgate.net However, more recent studies have revealed a much broader and more intricate signaling network.

Several research models have been crucial in expanding our understanding of GnRHR signaling. Pituitary-derived cell lines, such as the αT3-1 and LβT2 cells, have been widely used. oup.comnih.govnih.gov LβT2 cells, in particular, are considered a good model for mature gonadotropes as they express both LHβ and FSHβ subunits. oup.comnih.gov Studies in these cells have demonstrated that GnRH can also activate mitogen-activated protein kinase (MAPK) cascades, including the ERK and JNK pathways, which are important for regulating gonadotropin gene transcription. nih.gov

Furthermore, evidence suggests that the GnRHR can couple to other G proteins, such as Gs, leading to the activation of the adenylyl cyclase/cAMP pathway. frontiersin.org The mechanism of this coupling is still under investigation but appears to be cell-type specific. frontiersin.org Other signaling molecules and pathways implicated in GnRH action include phospholipase D, phospholipase A2, and the Wnt/β-catenin pathway. oup.comfrontiersin.org

The use of biotinylated ligands like this compound allows for the specific isolation and identification of the GnRH receptor and its associated proteins, providing valuable tools to dissect these complex signaling networks. nih.gov For example, a study using biotinylated GnRH derivatives helped to determine the orientation of the ligand within the receptor binding pocket. nih.gov This information is critical for understanding the molecular basis of receptor activation and for the design of novel GnRH analogs with specific signaling properties.

| Pathway | Key Mediators | Primary Downstream Effects | Common Research Models | Reference |

|---|---|---|---|---|

| Gq/11-PLC | Phospholipase C, Inositol trisphosphate (IP3), Diacylglycerol (DAG), Protein Kinase C (PKC), Ca2+ | Gonadotropin secretion, Gene transcription | αT3-1 cells, LβT2 cells | researchgate.netfrontiersin.org |

| MAPK Cascades | ERK, JNK, c-Src, Ras | Gonadotropin gene transcription | αT3-1 cells | nih.gov |

| Adenylyl Cyclase/cAMP | Gs protein, Adenylyl cyclase, cAMP, Protein Kinase A (PKA) | Modulation of gonadotropin synthesis | LβT2 cells, Rat pituitary cells | frontiersin.org |

| Other Pathways | Phospholipase D, Phospholipase A2, Wnt/β-catenin | Diverse cellular responses | Various cell models | oup.comfrontiersin.org |

Expanding the Repertoire of this compound Applications in Proteomics and Cellular Biology Research

The unique properties of this compound, combining the specificity of a GnRH analog with the versatility of a biotin tag, open up a wide range of applications in proteomics and cellular biology research. nih.govnih.gov These applications go beyond simple receptor binding assays and allow for a deeper interrogation of the GnRH system.

In proteomics, this compound can be used as a bait molecule in affinity purification-mass spectrometry (AP-MS) experiments to identify proteins that interact with the GnRH receptor. creative-proteomics.comexcedr.com By incubating cell lysates with the biotinylated ligand and then capturing the complex on streptavidin beads, researchers can isolate the GnRHR along with its direct and indirect binding partners. This approach can reveal novel components of the GnRHR signaling complex and provide insights into how the receptor's function is regulated.

Furthermore, this compound can be employed in proximity labeling studies, similar to the BioID and TurboID methods mentioned earlier. creative-proteomics.comnih.gov By conjugating a biotin ligase to the GnRH receptor and using this compound to stimulate the receptor, it may be possible to map the spatial and temporal changes in the receptor's interactome upon ligand binding. This could provide a dynamic view of the signaling machinery recruited to the receptor during its activation and internalization.

In cellular biology, this compound can be used for a variety of imaging applications. When coupled to a fluorescently labeled streptavidin, it can be used to visualize the localization and trafficking of the GnRH receptor on the cell surface and within intracellular compartments. nih.gov This can be used to study receptor internalization, recycling, and degradation in response to ligand stimulation.

Moreover, the development of dual-display phage systems, where a biotin-accepting peptide is co-expressed with a targeting peptide like LHRH, offers a novel platform for targeted delivery and detection. mdpi.com Such a system could be used to deliver therapeutic or diagnostic agents specifically to GnRHR-expressing cells.

The table below summarizes some of the established and potential applications of this compound in research.

| Application Area | Specific Technique | Research Goal | Reference |

|---|---|---|---|

| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of GnRH receptor interacting proteins. | creative-proteomics.comexcedr.com |

| Proximity Labeling (e.g., BioID) | Mapping the dynamic interactome of the GnRH receptor. | creative-proteomics.comnih.gov | |

| Cellular Biology | Fluorescence Microscopy | Visualization of GnRH receptor trafficking and localization. | nih.gov |

| Flow Cytometry | Quantification of GnRH receptor expression on cell surfaces. | excedr.com | |

| Drug Discovery | High-Throughput Screening | Identification of compounds that modulate GnRH receptor activity. | creative-proteomics.com |

Q & A

Q. What are the ethical and methodological considerations when transitioning from LHRH antagonists to agonists in preclinical models?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. For prostate cancer models, use castration-resistant cell lines (e.g., PC-3) to avoid hormonal confounding. Document switch protocols (e.g., degarelix to leuprorelin) with dose-tapering to prevent receptor desensitization artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.